molecular formula C4H3ClN2O4S B1295848 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride CAS No. 28485-18-9

2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride

Cat. No.: B1295848
CAS No.: 28485-18-9
M. Wt: 210.6 g/mol
InChI Key: FQHNJCWWBKYCJW-UHFFFAOYSA-N
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Description

2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride: is a chemical compound with the molecular formula C4H3ClN2O4S. It is known for its use as a pharmaceutical intermediate and is sensitive to moisture. This compound is incompatible with oxidizing agents and bases .

Scientific Research Applications

Chemistry: 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In the field of medicine, this compound is used in the synthesis of pharmaceutical agents. Its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity with nucleophiles makes it useful in the modification of polymers and other materials .

Safety and Hazards

This compound causes severe skin burns and eye damage . It’s important to handle it with appropriate safety measures.

Mechanism of Action

Target of Action

The primary targets of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride are currently unknown. This compound is a pharmaceutical intermediate , which means it is used in the synthesis of other pharmaceutical compounds. The targets of these resulting compounds could vary widely depending on their structure and function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is noted to be moisture sensitive , which means that it may degrade or react in the presence of moisture. It is also incompatible with oxidizing agents and bases , which means that it should be stored and handled under appropriate conditions to maintain its stability and efficacy.

Biochemical Analysis

Biochemical Properties

2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride plays a crucial role in biochemical reactions, particularly as a pharmaceutical intermediate . It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it is known to interact with oxidizing agents and bases , which can influence its reactivity and stability in different biochemical environments.

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, ultimately affecting cellular processes and functions . The compound’s reactivity with oxidizing agents and bases further highlights its potential to modulate biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as moisture and the presence of oxidizing agents . Long-term studies have shown that its effects on cellular function can vary, with potential implications for its use in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may facilitate specific biochemical pathways, while higher doses can lead to toxic or adverse effects . Understanding the threshold effects and potential toxicity is crucial for its application in pharmaceutical research and development .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can have significant implications for cellular metabolism and overall biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, affecting its localization and accumulation . Understanding these transport and distribution pathways is essential for optimizing its use in biochemical research .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles, affecting its biochemical interactions and overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride typically involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride group. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride formed during the reaction.

    Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Major Products Formed:

Comparison with Similar Compounds

    2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.

    1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl Chloride: Similar structure with additional methyl groups on the pyrimidine ring.

Uniqueness: 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it a valuable intermediate in organic synthesis and pharmaceutical applications .

Properties

IUPAC Name

2,4-dioxo-1H-pyrimidine-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O4S/c5-12(10,11)2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHNJCWWBKYCJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058696
Record name 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID5058696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28485-18-9
Record name 1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinesulfonyl chloride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 34840
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Record name 28485-18-9
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Record name 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
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Record name 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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